Lcklsl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lcklsl est un hexapeptide N-terminal qui agit comme un inhibiteur compétitif de l'annexine A2. Ce composé empêche efficacement la liaison de l'activateur du plasminogène tissulaire à l'annexine A2 tout en inhibant la génération de plasmine. De plus, this compound présente des propriétés anti-angiogéniques, ce qui en fait un composé précieux dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Lcklsl peut être synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à un support solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques. Le produit final est ensuite clivé du support solide et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique l'utilisation de grandes quantités de réactifs et de solvants, et les étapes de purification sont adaptées en conséquence. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir sa pureté et sa constance .

Analyse Des Réactions Chimiques

Types de réactions

Lcklsl subit diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine de this compound peut subir une oxydation pour former des ponts disulfures.

Réduction : Les ponts disulfures formés lors de l'oxydation peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés de this compound peuvent participer à des réactions de substitution avec d'autres groupes chimiques

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou autres agents réducteurs.

Substitution : Divers nucléophiles et électrophiles selon la réaction spécifique

Principaux produits formés

Oxydation : Dimères de this compound liés par des ponts disulfures.

Réduction : this compound contenant des groupes thiol libres.

Substitution : This compound modifié avec des résidus d'acides aminés substitués

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigué pour son rôle dans l'inhibition de l'annexine A2 et ses effets sur les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans l'inhibition de l'angiogenèse et de la génération de plasmine.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive l'annexine A2. Cette inhibition empêche la liaison de l'activateur du plasminogène tissulaire à l'annexine A2, réduisant ainsi la génération de plasmine. Les propriétés anti-angiogéniques de this compound sont attribuées à sa capacité à inhiber l'activité de l'activateur du plasminogène tissulaire induite par le facteur de croissance de l'endothélium vasculaire dans des conditions hypoxiques .

Applications De Recherche Scientifique

Lcklsl has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in inhibiting annexin A2 and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications in inhibiting angiogenesis and plasmin generation.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Lcklsl exerts its effects by competitively inhibiting annexin A2. This inhibition prevents the binding of tissue plasminogen activator to annexin A2, thereby reducing the generation of plasmin. The anti-angiogenic properties of this compound are attributed to its ability to inhibit vascular endothelial growth factor-induced activity of tissue plasminogen activator under hypoxic conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de Lcklsl : Une forme saline de this compound avec une solubilité et une stabilité améliorées.

Chlorhydrate de this compound : Une autre forme saline avec une activité biologique similaire mais des propriétés physicochimiques différentes

Unicité

This compound est unique en raison de son inhibition spécifique de l'annexine A2 et de son double rôle dans l'inhibition de la génération de plasmine et de l'angiogenèse. Cette combinaison de propriétés en fait un composé précieux pour la recherche dans divers domaines, notamment la thérapie anticancéreuse et la biologie vasculaire .

Propriétés

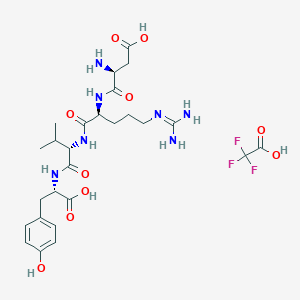

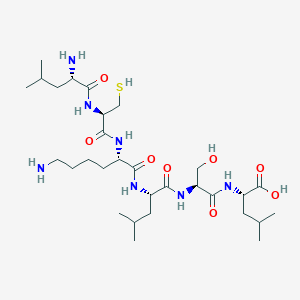

Formule moléculaire |

C30H57N7O8S |

|---|---|

Poids moléculaire |

675.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1 |

Clé InChI |

HTBYABHLBWELKC-BTNSXGMBSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)